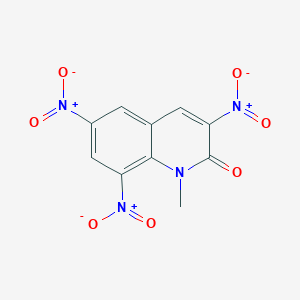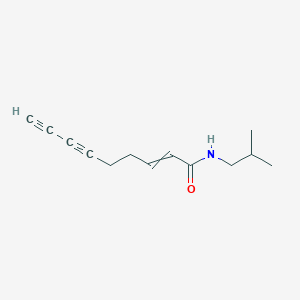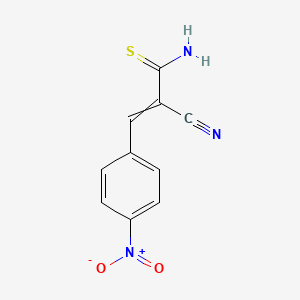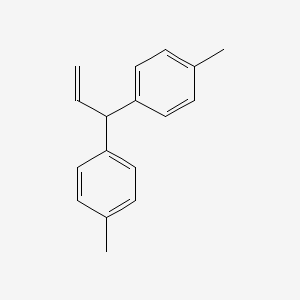![molecular formula C13H12AsNO4 B14347048 (4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid CAS No. 91461-38-0](/img/structure/B14347048.png)
(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid is an organic compound that features a unique structure combining an arsonic acid group with a substituted cyclohexadienone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid typically involves the reaction of 4-aminophenylarsonic acid with 4-oxocyclohexa-2,5-dien-1-ylidene)methyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the arsonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid is used as a precursor for synthesizing other complex organic molecules. It serves as a building block in the synthesis of polymers and advanced materials .
Biology
The compound has shown potential as a biochemical probe for studying enzyme mechanisms and interactions. It can be used to investigate the activity of arsonic acid-containing enzymes and their role in biological processes .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise as an anticancer agent due to its ability to inhibit certain cancer cell lines .
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid involves its interaction with specific molecular targets. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methylbenzoic acid
- N-[4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]acetamide
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
Uniqueness
(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid is unique due to the presence of both an arsonic acid group and a substituted cyclohexadienone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91461-38-0 |
|---|---|
Molekularformel |
C13H12AsNO4 |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
[4-[(4-hydroxyphenyl)methylideneamino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H12AsNO4/c16-13-7-1-10(2-8-13)9-15-12-5-3-11(4-6-12)14(17,18)19/h1-9,16H,(H2,17,18,19) |
InChI-Schlüssel |
BDHUXMLKMZKZSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[As](=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)





![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)


![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)

